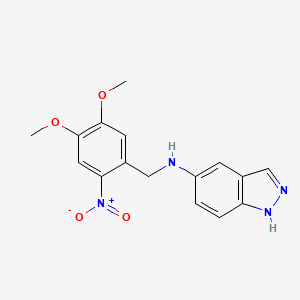
2,5-dimethyl-N-(3-nitrophenyl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(3-nitrophenyl)-3-furamide, also known as DPNF, is a synthetic compound that has been widely used in scientific research. DPNF belongs to the class of furan-based compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has been widely used in scientific research due to its ability to act as an agonist for the estrogen-related receptor gamma (ERRγ). ERRγ is a transcription factor that plays a crucial role in the regulation of energy metabolism, mitochondrial biogenesis, and oxidative stress response. 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has been found to activate ERRγ and induce the expression of genes involved in these processes. Therefore, 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has been used in various studies to investigate the role of ERRγ in different physiological and pathological conditions.
Mechanism of Action
2,5-dimethyl-N-(3-nitrophenyl)-3-furamide acts as an agonist for ERRγ by binding to its ligand-binding domain. This binding leads to a conformational change in the receptor, which allows it to bind to coactivators and initiate transcription of target genes. The activation of ERRγ by 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide leads to the upregulation of genes involved in energy metabolism, mitochondrial biogenesis, and oxidative stress response.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase mitochondrial biogenesis and oxidative capacity in skeletal muscle, liver, and heart. 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has also been found to improve glucose tolerance and insulin sensitivity in mice. Additionally, 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has been shown to protect against diet-induced obesity, hepatic steatosis, and insulin resistance.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has several advantages for lab experiments. It is a stable and easy-to-use compound that can be synthesized using a simple two-step process. 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has been found to be highly selective for ERRγ and does not exhibit any significant binding to other nuclear receptors. However, 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has some limitations for lab experiments. It has a short half-life and requires frequent administration to maintain its effects. Additionally, 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide in scientific research. One potential area of investigation is the role of ERRγ in the regulation of aging and age-related diseases. 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has been shown to improve mitochondrial function and oxidative stress response, which are both important factors in aging. Therefore, 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide may have potential as an anti-aging agent. Another potential area of investigation is the use of 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide in the treatment of metabolic disorders such as type 2 diabetes and obesity. 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide has been shown to improve glucose tolerance and insulin sensitivity, which are both important factors in the development of these disorders. Therefore, 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide may have potential as a therapeutic agent for these conditions.
Synthesis Methods
2,5-dimethyl-N-(3-nitrophenyl)-3-furamide can be synthesized using a simple two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with 2,5-dimethylfuran in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2,5-dimethyl-N-(3-nitrophenyl) furan-3-carbaldehyde. The second step involves the reduction of the aldehyde group to an amine group using a reducing agent such as sodium borohydride. This reaction leads to the formation of 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide.
properties
IUPAC Name |
2,5-dimethyl-N-(3-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-6-12(9(2)19-8)13(16)14-10-4-3-5-11(7-10)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMKSJCYSAHBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(3-nitrophenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

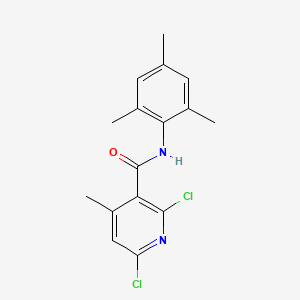
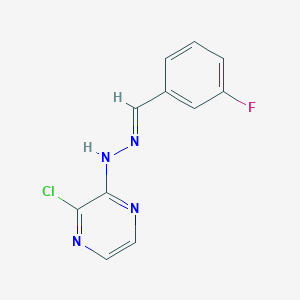

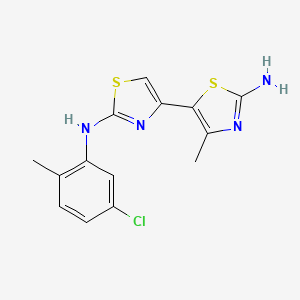

![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)

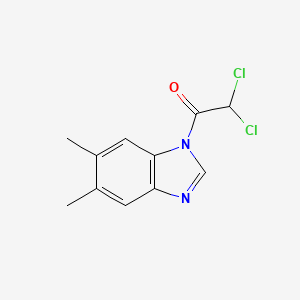


![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)
![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)
